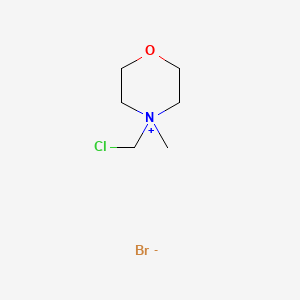
9-(2-Tert-butylphenyl)-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a tert-butylphenyl group attached to the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL typically involves the reaction of 9-fluorenone with 2-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Tert-butylphenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a hydrocarbon.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 9-(2-Tert-butylphenyl)-9H-fluoren-9-one.
Reduction: Formation of 9-(2-Tert-butylphenyl)-9H-fluorene.
Substitution: Formation of various substituted fluorenols depending on the reagent used.
Aplicaciones Científicas De Investigación
9-(2-Tert-butylphenyl)-9H-fluoren-9-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butylphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-fluoren-9-OL: Lacks the tert-butyl group, resulting in different chemical and physical properties.
9-(2-Methylphenyl)-9H-fluoren-9-OL: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
9-(2-Isopropylphenyl)-9H-fluoren-9-OL: Features an isopropyl group, which affects its steric and electronic properties.
Uniqueness
9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Número CAS |
65213-15-2 |
|---|---|
Fórmula molecular |
C23H22O |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
9-(2-tert-butylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3 |
Clave InChI |
LDEUWBSSGDPGGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



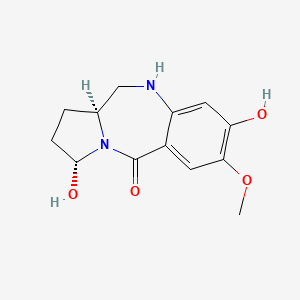

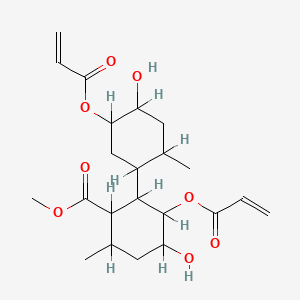
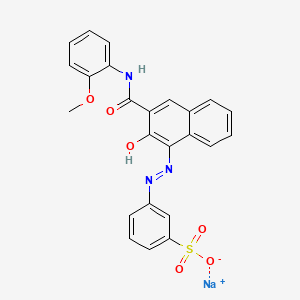
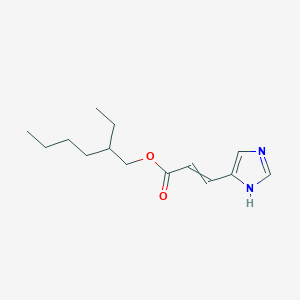
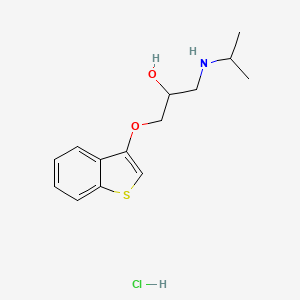
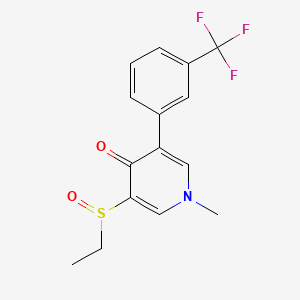

![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
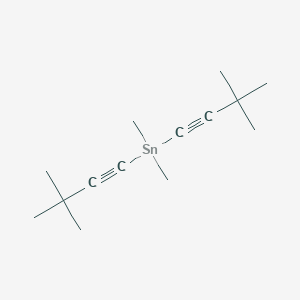

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
